molecular formula C19H20BrN3O4 B2528809 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate CAS No. 1210701-48-6

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate

Cat. No.: B2528809
CAS No.: 1210701-48-6
M. Wt: 434.29
InChI Key: TXAXNAOIYMMOBQ-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate is a synthetic organic compound featuring a piperazine core substituted with a 4-methoxyphenyl group, linked via a 2-oxoethyl chain to a 5-bromopyridine-3-carboxylate ester.

Properties

IUPAC Name

[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O4/c1-26-17-4-2-16(3-5-17)22-6-8-23(9-7-22)18(24)13-27-19(25)14-10-15(20)12-21-11-14/h2-5,10-12H,6-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAXNAOIYMMOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is substituted with a methoxyphenyl group through a nucleophilic substitution reaction.

    Esterification: The intermediate is then reacted with 5-bromopyridine-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the ester linkage.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be implemented, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester linkage can be reduced to an alcohol.

    Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 2-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate.

    Reduction: Formation of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-hydroxyethyl 5-bromopyridine-3-carboxylate.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for various receptors.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with G-protein-coupled receptors (GPCRs), modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and selectivity for certain receptors. The bromopyridine moiety can participate in halogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorophenyl Analogs ()

The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate (BG15932) shares nearly identical structural features with the target compound, differing only in the substitution on the phenyl ring (fluoro vs. methoxy). Key comparisons include:

Property Target Compound (4-Methoxyphenyl) BG15932 (2-Fluorophenyl)
Molecular Formula C19H20BrN3O4 C18H17BrFN3O3
Molecular Weight ~458.3 g/mol 422.25 g/mol
Substituent Effects Methoxy (-OCH3) enhances electron density and lipophilicity Fluorine (-F) increases electronegativity and potential metabolic stability

Fluorine’s electronegativity may enhance hydrogen-bonding interactions, influencing bioavailability .

Urea-Linked Piperazine Derivatives ()

Compounds such as 1f and 1g feature urea linkages instead of ester groups, with piperazine-thiazole hybrids and halogenated aromatic substituents. Key distinctions:

Property Target Compound 1f (Trifluoromethylphenyl Urea)
Functional Group Ester Urea
Melting Point Not reported 198–200 °C
Molecular Weight ~458.3 g/mol 667.9 g/mol (ESI-MS)

Urea derivatives generally exhibit higher melting points due to strong hydrogen-bonding networks. The ester group in the target compound may confer greater hydrolytic instability but improved membrane permeability compared to urea .

Quinoline-Piperazine Hybrids ()

Compounds like C6 (Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) share the 4-methoxyphenyl and piperazine motifs but incorporate a quinoline core instead of pyridine.

Property Target Compound C6 (Quinoline Derivative)
Core Structure Pyridine Quinoline
Molecular Weight ~458.3 g/mol ~567.6 g/mol (estimated)
Aromatic System Monocyclic (pyridine) Bicyclic (quinoline)

Piperazine Derivatives with Varied Linkers ()

Compounds such as N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide feature sulfonyl or benzoyl linkers instead of oxoethyl esters.

Property Target Compound EN300-133420 (Sulfonyl Linker)
Linker Type Oxoethyl ester Phenylethenesulfonyl
Molecular Weight ~458.3 g/mol 524.04 g/mol
Polarity Moderate (ester) High (sulfonyl)

The ester linker in the target compound balances lipophilicity and hydrolytic lability .

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